2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-4-3-7-15(16)17(24)21-19-23-22-18(25-19)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVSQQPHNPUTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the tetrahydronaphthalenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluorine atom or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzamides.
Scientific Research Applications
2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the oxadiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Yield and Purity : Para-substituted analogs (e.g., 4-bromo in compound 7, 4-methoxy in compound 12) generally exhibit higher yields (50–58%) compared to ortho- or meta-substituted derivatives (15–36%) .
- Functional Groups : Electron-withdrawing groups (e.g., -CF₃, -Br) and electron-donating groups (e.g., -OCH₃) influence electronic properties, which may modulate biological activity .
Structural and Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~354.35 g/mol*) aligns with typical drug-like molecules, similar to analogs (e.g., 458.6 g/mol for compound 15 in ).
- Purity : Analogs synthesized via General Procedure A/B show HPLC purities >95%, critical for preclinical studies .
*Calculated based on molecular formula C₁₉H₁₆FN₃O₂.
Biological Activity
2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a fluorine atom, a tetrahydronaphthalenyl group, and an oxadiazole ring. These structural components contribute to its unique properties and biological activities.
Target Interaction
The primary target for this compound is the Retinoic Acid Receptor Gamma (RARG) . It is hypothesized that the compound binds to RARG, influencing pathways related to cell growth and differentiation. This interaction may modulate gene expression and cellular metabolism.
Biochemical Pathways
The compound is believed to engage in several biochemical pathways:
- Cell Growth Regulation : Through its action on RARG, it may promote or inhibit cellular proliferation.
- Signal Transduction : It could affect intracellular signaling pathways by altering receptor activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on topoisomerase I , which is crucial for DNA replication in cancer cells .
- A study indicated that compounds with oxadiazole moieties showed antiproliferative activity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines .
- Antimicrobial Properties :
- Toxicity Studies :
Research Findings
A summary of notable findings regarding the biological activity of this compound includes:
Case Studies
-
Case Study on Anticancer Effects :
A library of oxadiazole derivatives was synthesized to explore their antiproliferative effects. The study found that certain compounds significantly inhibited cancer cell growth by targeting topoisomerase I . -
Zebrafish Embryo Toxicity Study :
A toxicity study involving zebrafish embryos assessed the impact of various benzamides. The results indicated varying degrees of toxicity among the compounds tested; however, specific results for this compound were not detailed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
